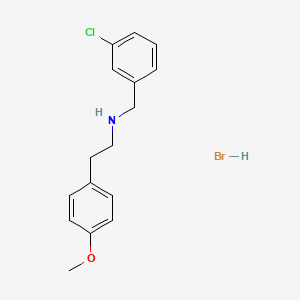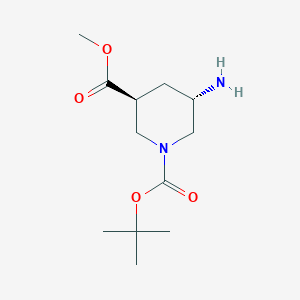
PEG12-SATA acid (S-acetyl-PEG12-acid)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
PEG12-SATA acid (S-acetyl-PEG12-acid) is a member of the polyethylene glycol (PEG) family of compoundsThe compound is characterized by its molecular formula C29H56O15S and a molecular weight of 676.8 g/mol. PEG12-SATA acid is known for its hydrophilic nature, which increases its solubility in aqueous media, making it a valuable tool in various biochemical and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The sulfur acetyl group can be deprotected to produce a thiol moiety, while the terminal carboxylic acid can react with primary amines in the presence of reagents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or HATU (O-(7-azabenzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate) to produce amide bonds.
Industrial Production Methods
Industrial production of PEG12-SATA acid involves large-scale synthesis using automated reactors and stringent quality control measures to ensure high purity and consistency. The process typically includes the use of advanced techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry for product verification and quality assurance.
Chemical Reactions Analysis
Types of Reactions
PEG12-SATA acid undergoes various types of chemical reactions, including:
Oxidation: The sulfur acetyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The sulfur acetyl group can be reduced to form thiols.
Substitution: The terminal carboxylic acid can participate in nucleophilic substitution reactions to form amide or ester bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are used.
Substitution: EDC or HATU are commonly used for amide bond formation, while alcohols can be used for esterification.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Amides and esters.
Scientific Research Applications
PEG12-SATA acid has a wide range of applications in scientific research, including:
Chemistry: Used as a linker in the synthesis of complex molecules and polymers.
Biology: Employed in the modification of biomolecules, such as proteins and peptides, to enhance their solubility and stability.
Medicine: Utilized in drug delivery systems to improve the pharmacokinetics and bioavailability of therapeutic agents.
Industry: Applied in the production of specialty chemicals and materials with specific properties
Mechanism of Action
The mechanism of action of PEG12-SATA acid involves its ability to modify biomolecules through the formation of stable covalent bonds. The sulfur acetyl group can be deprotected to produce a thiol moiety, which can then react with other functional groups, such as maleimides or iodoacetamides, to form stable thioether bonds. This modification can alter the molecular targets and pathways involved, enhancing the solubility, stability, and bioavailability of the modified biomolecules.
Comparison with Similar Compounds
PEG12-SATA acid can be compared with other similar compounds, such as:
PEG12-SATA (S-acetyl-PEG12-NHS ester): This compound contains an N-hydroxysuccinimide (NHS) ester group, which can react with primary amines to form amide bonds.
PEG12-SATA (S-acetyl-PEG12-COOH): Similar to PEG12-SATA acid, but with different functional groups that can be used for various chemical modifications.
The uniqueness of PEG12-SATA acid lies in its specific combination of a sulfur acetyl group and a terminal carboxylic acid, which provides versatility in chemical modifications and applications.
Properties
IUPAC Name |
3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-acetylsulfanylethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H56O15S/c1-28(30)45-27-26-44-25-24-43-23-22-42-21-20-41-19-18-40-17-16-39-15-14-38-13-12-37-11-10-36-9-8-35-7-6-34-5-4-33-3-2-29(31)32/h2-27H2,1H3,(H,31,32) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPBKGNZMJIUUAE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)SCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H56O15S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
676.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

amine hydrobromide](/img/structure/B6352108.png)





![N-[2-(2-Bromo-4-methylphenoxy)ethyl]-3-methoxy-1-propanamine hydrochloride](/img/structure/B6352142.png)


![1-[(2,3-Difluorophenyl)methyl]-1H-pyrazol-4-amine](/img/structure/B6352166.png)



